molecular formula C20H20N2O2 B2974685 2-phenoxy-N-(2,6,8-trimethylquinolin-4-yl)acetamide CAS No. 946340-42-7

2-phenoxy-N-(2,6,8-trimethylquinolin-4-yl)acetamide

Cat. No.: B2974685
CAS No.: 946340-42-7
M. Wt: 320.392
InChI Key: DUKGOTIPNHWFSX-UHFFFAOYSA-N
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Description

2-Phenoxy-N-(2,6,8-trimethylquinolin-4-yl)acetamide is a synthetic small molecule characterized by a quinoline core substituted with methyl groups at positions 2, 6, and 8, linked to a phenoxy acetamide moiety. This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive molecules targeting neurodegenerative disorders, particularly α-synuclein (α-syn) fibril binding . Its synthesis typically involves coupling phenoxyacetic acid derivatives with substituted quinoline amines under reflux conditions, followed by purification via recrystallization .

Properties

IUPAC Name

2-phenoxy-N-(2,6,8-trimethylquinolin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-13-9-14(2)20-17(10-13)18(11-15(3)21-20)22-19(23)12-24-16-7-5-4-6-8-16/h4-11H,12H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKGOTIPNHWFSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC(=O)COC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-phenoxy-N-(2,6,8-trimethylquinolin-4-yl)acetamide typically involves the reaction of 2,6,8-trimethylquinoline with phenoxyacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

2-phenoxy-N-(2,6,8-trimethylquinolin-4-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

2-phenoxy-N-(2,6,8-trimethylquinolin-4-yl)acetamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(2,6,8-trimethylquinolin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between 2-phenoxy-N-(2,6,8-trimethylquinolin-4-yl)acetamide and its analogs:

Compound Name Core Structure Substituents Biological Activity (IC₅₀ or Key Data) Key References
This compound Quinoline 2,6,8-Trimethylquinoline; phenoxy acetamide Not explicitly reported, but inferred to target α-syn fibrils based on structural analogs .
2-Phenoxy-N-(3-phenylisoxazol-5-yl)acetamide (Compound 67) Isoxazole 3-Phenylisoxazole; phenoxy acetamide IC₅₀ = 9.49 nM for α-syn fibril binding (lead compound in SAR studies) .
2-Phenoxy-N-(4-phenoxyphenyl)acetamide Benzene 4-Phenoxyphenyl; phenoxy acetamide Physicochemical properties reported (MW = 319.35 g/mol); no direct activity data .
2-Phenoxy-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide 1,2,4-Oxadiazole 5-Phenyloxadiazole; phenoxy acetamide Structural data available; no explicit activity reported .
2-(3-Chloro-4-hydroxyphenyl)-N-phenethylacetamide (Compound 13) Acetamide 3-Chloro-4-hydroxyphenyl; phenethyl Potent inhibitor of 17β-HSD2 enzyme (hydrophobic interactions enhance activity) .
2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide Acetamide 2-Ethyl-6-methylphenyl; chloro Intermediate in pesticide transformation; no direct therapeutic data .

Structural and Functional Insights:

Quinoline vs. However, isoxazole derivatives (e.g., Compound 67) exhibit superior binding affinity (IC₅₀ = 9.49 nM) due to optimal steric and electronic interactions with α-syn’s BS2 binding site . Oxadiazole-containing analogs (e.g., 2-phenoxy-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide) show reduced binding affinity, likely due to unfavorable polar interactions in hydrophobic binding pockets .

Substituent Effects: Methyl Groups on Quinoline: The 2,6,8-trimethyl substitution may increase lipophilicity and metabolic stability compared to non-methylated quinolines, though this requires validation . Halogen and Hydroxy Groups: Chloro or hydroxy substituents (e.g., Compound 13) enhance enzyme inhibition (17β-HSD2) by forming hydrophobic and hydrogen-bonding interactions .

Phenoxy Acetamide Variations: Para-substitution on the phenoxy ring (e.g., 4-phenoxyphenyl in ) improves solubility but may reduce target affinity compared to meta-substituted analogs .

Structure-Activity Relationship (SAR) Trends

  • Aromatic Ring Modifications: Replacement of the quinoline core with pyridine or thiophene (e.g., Compounds 68–70) reduces α-syn binding affinity, emphasizing the importance of the quinoline scaffold . Introduction of bromo or fluoro substituents on aromatic rings enhances binding (e.g., Compound 73 vs. 71) by optimizing electron-withdrawing effects .
  • Heterocycle Impact :
    • Isoxazole rings (Compound 67) outperform oxadiazoles (Compound 77) in α-syn binding due to better conformational flexibility .
  • Side Chain Optimization :
    • N-Alkyl extensions (e.g., phenethyl in Compound 13) improve hydrophobic interactions with enzyme active sites .

Biological Activity

2-phenoxy-N-(2,6,8-trimethylquinolin-4-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current research findings on its anticancer, anti-inflammatory, and analgesic properties, alongside its mechanisms of action.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro experiments demonstrated significant cytotoxic effects against various cancer cell lines, particularly HepG2 (liver cancer) cells. The compound exhibited an IC50 value of 1.43 µM , indicating strong efficacy compared to other tested compounds .

The anticancer activity is attributed to several mechanisms:

  • Induction of Apoptosis : The compound promotes cell death through both intrinsic and extrinsic apoptotic pathways. Notably, it significantly upregulates pro-apoptotic genes while downregulating anti-apoptotic genes .
  • Cell Cycle Arrest : It causes G1/S phase arrest in the cell cycle, effectively halting the proliferation of cancer cells .
  • Inhibition of Metastasis : The compound inhibits matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for cancer cell migration and invasion .

Anti-inflammatory and Analgesic Activities

In addition to its anticancer effects, this compound has shown promising anti-inflammatory and analgesic activities. Research indicates that derivatives with similar structures exhibit significant inhibition of inflammatory responses and pain relief in animal models .

Case Studies

A study on phenoxy derivatives revealed that compounds with halogen substitutions demonstrated enhanced anti-inflammatory effects. These findings suggest that modifications in the chemical structure can lead to improved therapeutic profiles .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other phenoxy derivatives:

Compound NameIC50 (µM)Activity TypeMechanism of Action
This compound1.43AnticancerApoptosis induction, Cell cycle arrest
N-(4-chlorophenyl)ethyl-2-(4-nitrophenoxy)acetamide10.51AnticancerApoptosis induction
Various phenoxy derivatives~13Anti-inflammatoryInhibition of inflammatory mediators

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